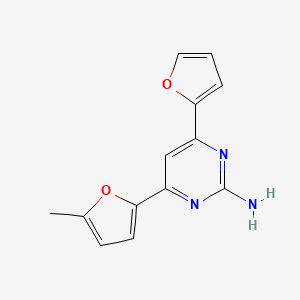

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

CAS No.: 908824-90-8

Cat. No.: VC8150450

Molecular Formula: C13H11N3O2

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908824-90-8 |

|---|---|

| Molecular Formula | C13H11N3O2 |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | 4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C13H11N3O2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16) |

| Standard InChI Key | LIARQZAKYQMYJV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N |

| Canonical SMILES | CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a pyrimidine ring (C₄H₃N₂) substituted at three positions:

-

Position 2: A primary amine (-NH₂) group.

-

Position 4: A furan-2-yl moiety (C₄H₃O), comprising a five-membered aromatic oxygen heterocycle.

-

Position 6: A 5-methylfuran-2-yl group (C₅H₅O), which introduces a methyl substituent at the 5-position of the furan ring.

This arrangement creates a planar, conjugated system that enhances electronic delocalization across the pyrimidine and furan rings, potentially influencing its reactivity and binding affinity to biological targets .

Table 1: Comparative Structural Features of Pyrimidine Derivatives

The substitution pattern at position 6 distinguishes this compound from analogues, where the 5-methylfuran group introduces steric and electronic effects absent in phenyl or thiophene derivatives .

Physicochemical Properties

While experimental data for this specific compound remain limited, estimates based on structural analogs suggest:

-

logP: ~2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability .

-

Hydrogen bond donors/acceptors: 1 donor (-NH₂) and 4 acceptors (pyrimidine N, two furan O), influencing solubility and protein interactions .

-

Polar surface area: ~70 Ų, aligning with drug-like properties for oral bioavailability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine likely involves multi-step strategies common to pyrimidine derivatives:

Solid-Phase Synthesis

Immobilized resins enable sequential functionalization, improving yield and purity for structurally complex derivatives .

Purification and Characterization

-

Chromatography: Silica gel or HPLC for isolating regioisomers.

-

Spectroscopic validation:

Biological Activity and Mechanisms

Enzyme Inhibition

Pyrimidine analogs exhibit activity against:

-

Kinases: Competitive ATP-binding inhibition due to planar heterocyclic systems .

-

Dihydrofolate reductase (DHFR): Disruption of folate metabolism in microbial pathogens .

Table 2: Biological Activity of Analogous Compounds

The 5-methylfuran group in the target compound may enhance hydrophobic interactions with enzyme pockets, improving binding affinity compared to non-methylated analogs .

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric replacement: Substituting phenyl with furan groups improves metabolic stability .

-

Prodrug design: Acetylation of the -NH₂ group enhances oral absorption .

Computational Modeling

Molecular dynamics simulations predict strong binding to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume